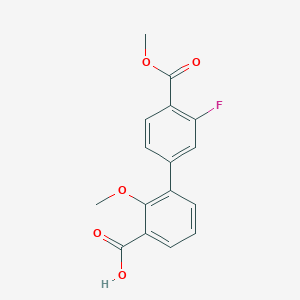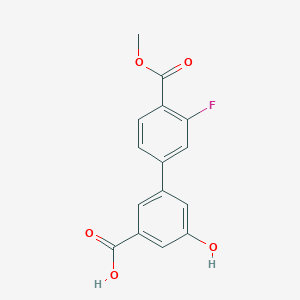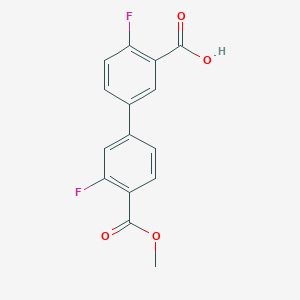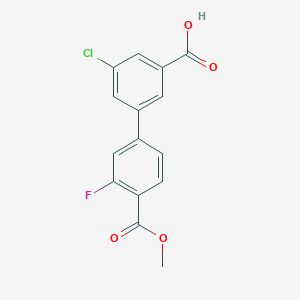
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% (2-FMCB) is an organic compound belonging to the family of carboxylic acids. It is a white crystalline solid with a melting point of 125-128 °C and a boiling point of 270-272 °C. 2-FMCB is a versatile compound with a wide range of applications in both organic and inorganic chemistry. It is mainly used as a reagent for the synthesis of other compounds, as a catalyst, and as a pharmaceutical intermediate.
科学的研究の応用
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been used as a reagent for the synthesis of a variety of compounds, such as pyridines, quinolines, and indoles. Additionally, 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has been used as a catalyst in the synthesis of polyurethanes, polyesters, and other polymers.
作用機序
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and pain. 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% binds to the active site of the enzyme, preventing it from catalyzing the formation of prostaglandins.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins, leukotrienes, and nitric oxide. Additionally, 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has been shown to inhibit the growth of certain cancer cells in vitro.
実験室実験の利点と制限
The main advantage of using 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% in lab experiments is that it is relatively easy to synthesize and is also relatively inexpensive. Additionally, it is a versatile compound and can be used in a variety of reactions. However, 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is a relatively unstable compound and can easily decompose in the presence of heat or light.
将来の方向性
The future directions for 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% include further research into its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer properties, and further research into these areas may lead to the development of new drugs. Additionally, further research into the synthesis of 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may lead to the development of more efficient and cost-effective methods for its production. Finally, 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% could be used as a starting material for the synthesis of other compounds, such as polymers and pharmaceuticals.
合成法
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is synthesized by a two-step process. In the first step, 3-fluoro-4-methoxybenzoic acid is reacted with anhydrous aluminum chloride in the presence of a base, such as triethylamine, to produce 2-fluoro-4-methoxybenzoic acid chloride. In the second step, the acid chloride is reacted with 5-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to produce 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%.
特性
IUPAC Name |
2-(3-fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO5/c1-21-10-4-6-11(13(8-10)15(18)19)9-3-5-12(14(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWLSUFMTSWIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691502 |
Source


|
| Record name | 3'-Fluoro-4-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261933-96-3 |
Source


|
| Record name | 3'-Fluoro-4-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














